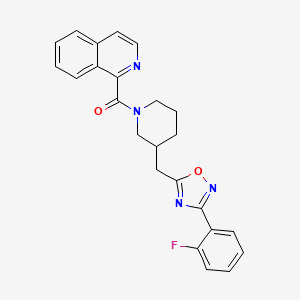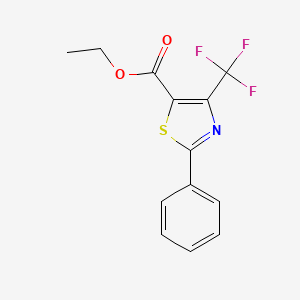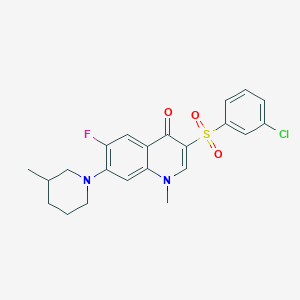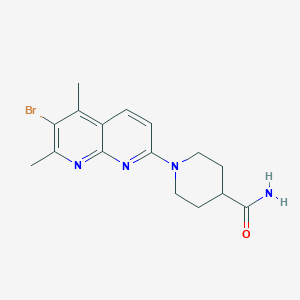![molecular formula C19H21N5O4S2 B2828977 2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide CAS No. 847191-98-4](/img/structure/B2828977.png)
2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H21N5O4S2 and its molecular weight is 447.53. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Insights and Synthesis Approaches
Crystal Structures of Related Compounds : The study of crystal structures of similar sulfanylacetamides reveals insights into their molecular conformations, emphasizing the significance of intramolecular hydrogen bonding in stabilizing their structures. For instance, compounds with a sulfanylacetamide linkage exhibit folded conformations around the methylene C atom, indicative of potential interactions in more complex derivatives such as the compound (S. Subasri et al., 2016).
Radiosynthesis for Imaging Applications : Derivatives of pyrimidineacetamides, specifically designed for radiolabeling, underscore the utility of such compounds in biomedical imaging. This research demonstrates the feasibility of creating fluorine-18 labeled compounds for positron emission tomography (PET), providing a pathway for the application of complex pyrimidineacetamides in diagnostic imaging (F. Dollé et al., 2008).
Antimicrobial Activity of Pyrimidine-Triazole Derivatives : The synthesis and antimicrobial evaluation of pyrimidine-triazole derivatives highlight the potential of sulfanylacetamide-related compounds in antimicrobial applications. These derivatives exhibit activity against various bacterial and fungal strains, suggesting a possible research avenue for the compound in the field of antimicrobial resistance (J.J. Majithiya et al., 2022).
Advanced Applications
- Quantum Chemical Analysis for Antiviral Research : A quantum chemical study of a similar compound offers insights into its structure, bonding, and potential antiviral applications. Such analyses provide a foundation for understanding how modifications to the pyrimidineacetamide scaffold, like those in "2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide," could influence biological activity and interaction with viral targets (S. Mary et al., 2020).
Eigenschaften
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S2/c1-23-16-14(18(26)24(2)19(23)27)17(22-15(21-16)12-6-4-8-29-12)30-10-13(25)20-9-11-5-3-7-28-11/h4,6,8,11H,3,5,7,9-10H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGWDCQEANUGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)NCC4CCCO4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione](/img/structure/B2828898.png)
![3-butyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2828900.png)
![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-(cyclohexen-1-yl)acetamide](/img/structure/B2828901.png)
![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2828902.png)

![2-(4-Bromophenyl)-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2828904.png)

![N-(2,4-dimethoxyphenyl)-2-(7-ethoxy-5-oxobenzo[b][1,8]naphthyridin-10(5H)-yl)acetamide](/img/structure/B2828907.png)
![3,6-Diamino-2-benzoyl-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2828908.png)
![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid](/img/structure/B2828909.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2828914.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide](/img/structure/B2828917.png)